molecular formula C15H12Cl2N2O2S B5083851 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B5083851
M. Wt: 355.2 g/mol
InChI Key: ICLZUKFVNOPVKY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a thienyl ring, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienyl Intermediate: The starting material, 3-cyano-4,5-dimethylthiophene, can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Acylation Reaction: The thienyl intermediate undergoes an acylation reaction with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the acylated intermediate with an appropriate amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers may study its efficacy, toxicity, and mechanism of action in various disease models to determine its potential as a therapeutic agent.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)propionamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)butyramide

Uniqueness

Compared to similar compounds, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide may exhibit unique properties such as enhanced stability, specific reactivity, or distinct biological activity. These differences can be attributed to variations in the length and structure of the acyl chain, which can influence the compound’s overall behavior and interactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study for scientists and researchers.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-8-9(2)22-15(11(8)6-18)19-14(20)7-21-13-4-3-10(16)5-12(13)17/h3-5H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZUKFVNOPVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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